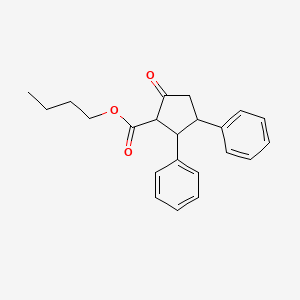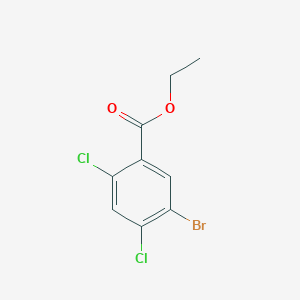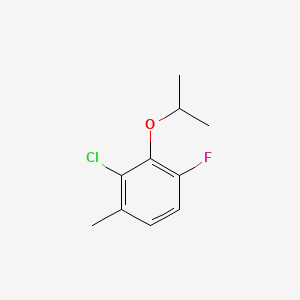
2-Chloro-4-fluoro-3-isopropoxy-1-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-fluoro-3-isopropoxy-1-methylbenzene is an organic compound with the molecular formula C10H12ClFO It is a derivative of benzene, characterized by the presence of chloro, fluoro, isopropoxy, and methyl substituents on the benzene ring
Preparation Methods
The synthesis of 2-Chloro-4-fluoro-3-isopropoxy-1-methylbenzene involves several steps. One common method includes the following steps:
Starting Material: The synthesis begins with 3-chloro-4-methylphenol.
Fluorination: The phenol is subjected to fluorination using anhydrous hydrogen fluoride (HF) at low temperatures (5-15°C) to introduce the fluoro group.
Isopropoxylation: The intermediate product is then reacted with isopropyl alcohol in the presence of a suitable catalyst to introduce the isopropoxy group.
Final Product: The final step involves purification and isolation of this compound.
Chemical Reactions Analysis
2-Chloro-4-fluoro-3-isopropoxy-1-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chloro and fluoro groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Reagents and Conditions: Common reagents include sodium hydroxide (NaOH) for substitution reactions and hydrogen peroxide (H2O2) for oxidation reactions.
Scientific Research Applications
2-Chloro-4-fluoro-3-isopropoxy-1-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-3-isopropoxy-1-methylbenzene involves its interaction with specific molecular targets. The chloro and fluoro groups enhance its reactivity, allowing it to interact with enzymes and proteins. The isopropoxy group increases its lipophilicity, facilitating its passage through cell membranes. These interactions can lead to various biological effects, depending on the specific application .
Comparison with Similar Compounds
2-Chloro-4-fluoro-3-isopropoxy-1-methylbenzene can be compared with similar compounds such as:
2-Chloro-3-fluoro-4-isopropoxy-1-methylbenzene: Similar structure but different positioning of substituents.
2-Chloro-1-fluoro-4-isopropoxy-3-methylbenzene: Another isomer with different substituent positions.
2-Chloro-4-fluoro-1-isopropoxy-3-methylbenzene: Yet another isomer with unique properties.
Properties
Molecular Formula |
C10H12ClFO |
|---|---|
Molecular Weight |
202.65 g/mol |
IUPAC Name |
3-chloro-1-fluoro-4-methyl-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C10H12ClFO/c1-6(2)13-10-8(12)5-4-7(3)9(10)11/h4-6H,1-3H3 |
InChI Key |
CWMWZIMVFIBFHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)OC(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-3-Iodo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14023158.png)
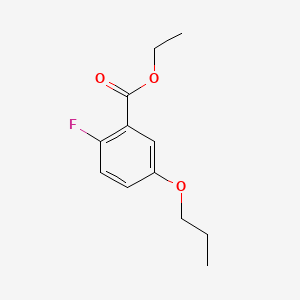
![Ethyl 4-oxo-7-phenyl-2-sulfanylidene-1,5,6,7-tetrahydropyrano[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14023177.png)

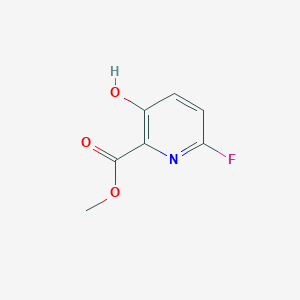
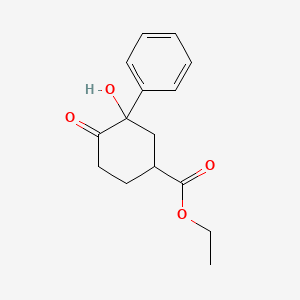


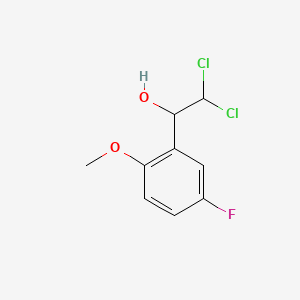

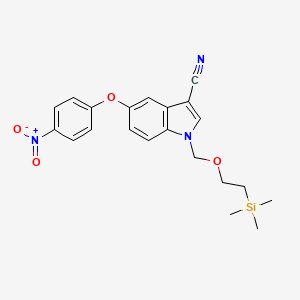
![4-[2-[7-[3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B14023241.png)
